molecular formula C5H6O3 B131464 5-hydroxy-4-methylfuran-2(5H)-one CAS No. 40834-42-2

5-hydroxy-4-methylfuran-2(5H)-one

Cat. No. B131464
CAS RN: 40834-42-2
M. Wt: 114.1 g/mol
InChI Key: XRNPHZPFAWLRNJ-UHFFFAOYSA-N
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Description

5-Hydroxy-4-methylfuran-2(5H)-one is a furan derivative that is part of a broader class of compounds with a furan ring, which is a five-membered aromatic ring with oxygen. These compounds are of significant interest due to their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 5-hydroxyfuran-2(5H)-one derivatives has been explored through various methods. One approach involves the sequential halolactonization-hydroxylation reaction of 4-aryl-2,3-allenoic acids with halogenating agents such as iodine or copper halides, yielding 4-halo-5-hydroxyfuran-2(5H)-ones in moderate to good yields . Another method includes transformations of 2-oxocarboxylic acids, formylation, or carboxylation of functionalized aromatic compounds, and synthetic modifications of furan derivatives . Additionally, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with diacid ethyl esters has been reported, leading to novel biobased furan polyesters .

Molecular Structure Analysis

The molecular structure of 5-hydroxyfuran-2(5H)-one derivatives has been confirmed through techniques such as X-ray single-crystal diffraction. This has allowed for the establishment of the structures of synthesized compounds, such as 3-methyl-4-iodo-5-phenyl-5-hydroxyl-2(5H)-furanone, and provided insight into the reaction mechanisms .

Chemical Reactions Analysis

5-Hydroxyfuran-2(5H)-one derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, they can be used as building blocks in the synthesis of natural furan compounds through etherification reactions . The furan ring can also participate in radical reactions, as demonstrated by the acetalization of 5-hydroxyfuran-2(5H)-one with l-menthol, leading to diastereoisomers that exhibit different reactivities in subsequent radical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives are influenced by the substituents on the furan ring. For example, the number of methylene units in the dicarboxylic segments affects the physical properties of furan polyesters synthesized from 2,5-bis(hydroxymethyl)furan . The presence of halogen atoms, as in the case of 4-halo-5-hydroxyfuran-2(5H)-ones, can also impact the reactivity and physical properties of these compounds .

Scientific Research Applications

Synthesis and Chemical Properties

5-Hydroxy-4-methylfuran-2(5H)-one and its derivatives have been a focal point in synthetic chemistry due to their presence in various natural products and their broad range of biological activities. The compound has been synthesized via efficient sequential halolactonization-hydroxylation reactions, offering a foundation for further chemical manipulations and applications in pharmaceuticals and material science (Ma et al., 2004).

Role in Flavoring and Animal Feed

5-Hydroxy-4-methylfuran-2(5H)-one derivatives have been evaluated for their safety and efficacy as flavorings in animal feed. The specific derivatives, 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one and 3-hydroxy-4,5-dimethylfuran-2(5H)-one, are recognized as safe under certain concentrations and contribute to the palatability of feed for various animal species without posing risks to consumers or the environment (Hogstrand, 2014).

Catalysis and Renewable Resources

The derivative is used as an electrophile in Friedel-Crafts alkylation reactions, highlighting its potential in creating chiral lactones and lactams, which are valuable in medicinal chemistry and as synthetic intermediates (Riguet, 2011). Moreover, the compound and its related furanic structures are integral in the development of catalysts and the study of their mechanisms, especially in the context of biomass conversion and the biorefinery industry, marking its significance in sustainable chemistry (Nakagawa et al., 2013).

Safety And Hazards

The safety information for 5-Hydroxy-4-methyl-2(5H)-furanone indicates that it should be handled with care. It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302-H315-H319-H332-H335 , indicating potential hazards related to harmful ingestion, skin irritation, eye irritation, harmful inhalation, and respiratory irritation .

properties

IUPAC Name

2-hydroxy-3-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3/c1-3-2-4(6)8-5(3)7/h2,5,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNPHZPFAWLRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30961251
Record name 5-Hydroxy-4-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydroxy-4-methylfuran-2(5H)-one

CAS RN

40834-42-2
Record name 5-Hydroxy-4-methyl-2(5H)-furanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40834-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2(5H)-Furanone, 5-hydroxy-4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040834422
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-4-methylfuran-2(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30961251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
WH Miles, ST Jones, JS George, PI Tang… - Tetrahedron …, 2015 - Elsevier
The synthesis of the all-syn C 35 –C 39 stereopentad of etnangien has been achieved using the asymmetric aldol reaction of a γ-hydroxybutenolide (5-hydroxy-4-methylfuran-2(5H)-one…
Number of citations: 6 www.sciencedirect.com
D Martinelli, G Grossmann, U Séquin, H Brandl… - BMC microbiology, 2004 - Springer
Background Cell to cell signaling systems in Gram-negative bacteria rely on small diffusible molecules such as the N-acylhomoserine lactones (AHL). These compounds are involved in …
Number of citations: 205 link.springer.com
M Pošta, V Soós, P Beier - Monatshefte für Chemie-Chemical Monthly, 2018 - Springer
It has been found that the butenolide 3,4,5-trimethylfuran-2(5H)-one, isolated from plant-derived smoke, efficiently inhibits seed germination and significantly reduces the effect of the …
Number of citations: 1 link.springer.com
AA Pawar - 2021 - dspace.ncl.res.in
The medicinally important molecules have always attracted the attention of synthetic chemists. In the present work medicinally important compounds have been synthesized and …
Number of citations: 2 dspace.ncl.res.in
G Grossmann, B Jolivet, M Bornand, U Séquin… - …, 2005 - thieme-connect.com
Analogs of naturally occurring furanones that were reported to be weak inhibitors of Serratia marcescens chitinases were prepared and tested towards various chitinases. Some of these …
Number of citations: 4 www.thieme-connect.com

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